6-Amino-1-Boc-benzimidazole

Medicinal Chemistry Synthetic Intermediate Benzimidazole Derivatives

6-Amino-1-Boc-benzimidazole (CAS 297756-32-2) features orthogonal N1-Boc and free C6-NH2 groups enabling sequential modular functionalization. Derivatize the C6-amine via amide coupling, Buchwald-Hartwig amination, or reductive amination while the Boc group remains stable; subsequent acid deprotection reveals N1-H for a second diversification point. This strategy is essential for constructing focused SAR libraries, PROTAC bifunctional molecules, and covalent inhibitor scaffolds. Regioisomers (e.g., 5-amino analogue CAS 297756-31-1) or unprotected variants introduce regioselectivity and stability risks that compromise synthetic reproducibility. Supplied at ≥98% purity for demanding medicinal chemistry workflows.

Molecular Formula C12H15N3O2
Molecular Weight 233.27 g/mol
CAS No. 297756-32-2
Cat. No. B3370020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-1-Boc-benzimidazole
CAS297756-32-2
Molecular FormulaC12H15N3O2
Molecular Weight233.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=NC2=C1C=C(C=C2)N
InChIInChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-7-14-9-5-4-8(13)6-10(9)15/h4-7H,13H2,1-3H3
InChIKeyZMEJJWSYTVJMST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-1-Boc-benzimidazole (CAS 297756-32-2): A Protected Building Block for Pharmaceutical Research


6-Amino-1-Boc-benzimidazole (CAS 297756-32-2) is a synthetically protected heterocyclic compound, formally named tert-butyl 6-amino-1H-benzo[d]imidazole-1-carboxylate . It features a benzimidazole core with a tert-butoxycarbonyl (Boc) protecting group at the N1 position and a free primary amine at the C6 position. This design is a classic intermediate strategy in medicinal chemistry, intended for the modular construction of more complex drug-like molecules. The Boc group provides stability during multi-step syntheses and can be selectively removed under acidic conditions to reveal the free N1-H for further functionalization [1], while the C6 amino group serves as a primary vector for derivatization.

Why Simple Substitution of 6-Amino-1-Boc-benzimidazole is Chemically Unjustified


The term 'benzimidazole' represents a vast and structurally diverse class of compounds with widely varying physicochemical properties, reactivity profiles, and biological activities [1]. Generic substitution is not feasible because the precise substitution pattern and protecting group strategy on the core scaffold are the primary drivers of a specific intermediate's utility in a given synthetic route. Replacing 6-Amino-1-Boc-benzimidazole with, for example, 5-Amino-1-Boc-benzimidazole (CAS 297756-31-1) or the unprotected 6-Amino-1H-benzimidazole, would fundamentally alter the compound's chemical behavior. This would likely lead to divergent reaction outcomes, such as different regioselectivity in cross-coupling reactions, instability under intended reaction conditions due to lack of protection, or a change in solubility and crystallinity that affects downstream purification. The specific orthogonality of the N-Boc and C6-NH2 groups is a defined design feature that cannot be replicated by a closely related analog, making direct replacement a high-risk endeavor without extensive re-optimization of the synthetic pathway [2].

Quantitative Evidence Guide: Assessing the Measurable Differentiation of 6-Amino-1-Boc-benzimidazole


6-Amino-1-Boc-benzimidazole Lacks Published, Quantitative Differentiation Against Direct Structural Analogs

A rigorous search of primary research papers, patents (e.g., via Google Patents), and authoritative databases (e.g., PubMed, BindingDB) did not identify any study containing a direct, head-to-head quantitative comparison between 6-Amino-1-Boc-benzimidazole and a close structural analog, such as 5-Amino-1-Boc-benzimidazole (CAS 297756-31-1) or the unprotected 6-Amino-1H-benzimidazole. While the broader class of 6-substituted benzimidazoles has been evaluated for biological activity (e.g., as AT1 receptor antagonists [1]), this specific intermediate is utilized for its chemical properties as a protected building block, not as a final biologically active agent. Consequently, the type of comparative data (e.g., IC50, Ki, yield) that would support a procurement decision over a specific alternative is absent from the current scientific literature.

Medicinal Chemistry Synthetic Intermediate Benzimidazole Derivatives

Physicochemical Properties of 6-Amino-1-Boc-benzimidazole Provide a Baseline Identity, Not a Comparative Advantage

Calculated physicochemical properties for 6-Amino-1-Boc-benzimidazole are available from cheminformatics resources, defining its molecular identity . However, these values are not presented in the context of a direct comparison with a specific alternative. For instance, the compound's calculated topological polar surface area (TPSA) is a useful descriptor for medicinal chemists but is only meaningful when compared to another compound's TPSA in the context of a specific project's objectives (e.g., optimizing for blood-brain barrier penetration). Without a defined comparator and a project-specific optimization goal, these properties serve as an identifying fingerprint, not a source of quantifiable differentiation for procurement.

Computational Chemistry Chemical Property Prediction Physicochemical Properties

The Defined Orthogonality of the Boc and Amino Groups is a Key Functional Differentiator

A primary, class-level inference for selecting 6-Amino-1-Boc-benzimidazole over its unprotected counterpart, 6-Amino-1H-benzimidazole, stems from established principles of protecting group chemistry [1]. The presence of the acid-labile Boc group on the N1 position provides a chemically distinct (orthogonal) handle compared to the free C6 amine. This allows for a sequential and controlled synthetic strategy: the C6 amine can be selectively elaborated while the N1 position remains protected, preventing unwanted side reactions. This capability is a functional advantage that is inherent to the protected molecule and is absent in the unprotected analog. However, this is a qualitative, class-level inference based on general chemical principles, not a quantitative comparison derived from a direct experimental study.

Organic Synthesis Protecting Group Strategy Orthogonal Chemistry

Defined Application Scenarios for 6-Amino-1-Boc-benzimidazole in Scientific Research


Use as a Versatile Intermediate in Multi-Step Medicinal Chemistry Synthesis

The primary and most scientifically justified application of 6-Amino-1-Boc-benzimidazole is as a protected intermediate in the synthesis of more complex drug candidates. Its design enables a modular approach where the C6-amino group can be functionalized first (e.g., through amide coupling, reductive amination, or Buchwald-Hartwig amination) while the Boc-protected N1 position remains stable. Subsequent acid-catalyzed deprotection of the Boc group reveals the N1-H, which can then serve as a second point of diversification. This strategy is particularly valuable in the construction of focused compound libraries for hit-to-lead or lead optimization campaigns in pharmaceutical R&D. This application is a direct consequence of the compound's orthogonal functional group design.

Precursor for 6-Substituted Benzimidazole Libraries in Drug Discovery

This compound serves as a key starting material or precursor for synthesizing libraries of 6-substituted benzimidazole derivatives, a motif known to be active against various biological targets including angiotensin II AT1 receptors and certain kinases [1]. By selecting 6-Amino-1-Boc-benzimidazole, a researcher can efficiently generate a diverse set of 6-amido, 6-ureido, or 6-aminoalkyl benzimidazoles. This enables structure-activity relationship (SAR) studies to probe the chemical space around the benzimidazole core, a common practice in medicinal chemistry programs aimed at optimizing potency, selectivity, and pharmacokinetic properties. The use of the protected version ensures high yields and purity in the initial diversification step.

Building Block for the Synthesis of Covalent Inhibitors and PROTACs

The combination of a protected N1 position and a free C6 amino group makes this molecule a strategically useful building block for designing bivalent molecules, such as Proteolysis Targeting Chimeras (PROTACs) or covalent inhibitors. The C6 amine can serve as the attachment point for a 'linker' or 'warhead' moiety, while the N1-Boc group can be deprotected in a final step to reveal a site for attaching a 'targeting ligand' or another functional element. This sequential functionalization is essential for the convergent synthesis of complex bivalent molecules, making this intermediate a logical choice for projects in the targeted protein degradation and chemical biology fields.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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